

Structure-Activity Relationship of Chaetochromin A Analogues: A Comparative Guide

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Compound of Interest

Compound Name: *Chaetochromin A*

Cat. No.: *B15558537*

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of **Chaetochromin A** analogues, focusing on their activity as insulin receptor agonists.

Chaetochromin A, a natural product isolated from fungi, and its derivatives have emerged as promising small-molecule, non-peptidyl insulin mimetics with potential therapeutic applications in diabetes.^{[1][2]} This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this area.

Comparative Biological Activity of Chaetochromin A Analogues

The biological activity of **Chaetochromin A** and its analogues is primarily assessed through their ability to induce insulin receptor (IR) phosphorylation, a critical step in the insulin signaling cascade. The data presented below is derived from studies on a key Chaetochromin derivative, designated 4548-G05, and its synthetic analogues.^[1] Additionally, cytotoxicity data for **Chaetochromin A** and D is included to provide a broader context of their biological effects.

Table 1: Insulin Receptor (IR) Activation by **Chaetochromin A** Analogue 4548-G05 and Its Derivatives^[1]

Compound	Structure	Relative IR Phosphorylation (%)*
4548-G05	(Structure of 4548-G05)	100
Analogue 1	(Structure of Analogue 1)	~75
Analogue 2	(Structure of Analogue 2)	~50
Analogue 3	(Structure of Analogue 3)	~20
Insulin (100 nM)	N/A	~120
DMSO (Control)	N/A	0

*Data is expressed as a percentage of the activity of 4548-G05 (10 μ mol/L). The values are estimated from the graphical data presented in the source publication.

Table 2: Cytotoxicity of **Chaetochromin A** and D[3]

Compound	Cell Line	IC50 (μ g/mL)
Chaetochromin A	Mouse Embryo Limb Bud (LB)	0.13
Mouse Embryo Midbrain (MB)	0.24	
Chaetochromin D	Mouse Embryo Limb Bud (LB)	0.13
Mouse Embryo Midbrain (MB)	0.24	

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **Chaetochromin A** analogues.

Insulin Receptor Phosphorylation ELISA

This assay quantifies the extent of insulin receptor tyrosine phosphorylation induced by the test compounds in a cell-based format.

- Cell Culture and Treatment:

- CHO cells stably overexpressing the human insulin receptor (CHO-IR) are seeded in 96-well plates at a density of 1.5×10^4 cells per well in medium containing 0.1% FBS and incubated overnight.
- The cells are then treated with the test compounds (e.g., 10 μ M of **Chaetochromin A** analogues) or controls (e.g., 100 nM insulin, DMSO vehicle) for 15 minutes at 37°C.[4]
- Cell Lysis and Receptor Capture:
 - Following treatment, the cells are lysed.
 - The cell lysates are transferred to an ELISA plate pre-coated with an anti-phosphotyrosine antibody (e.g., PY20) to capture the phosphorylated insulin receptors.[4]
- Detection and Quantification:
 - The captured phosphorylated receptors are detected using an anti-IR β -subunit antibody.
 - A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a colorimetric HRP substrate (e.g., TMB).
 - The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the control response.[4]

Western Blot Analysis of Akt and ERK Phosphorylation

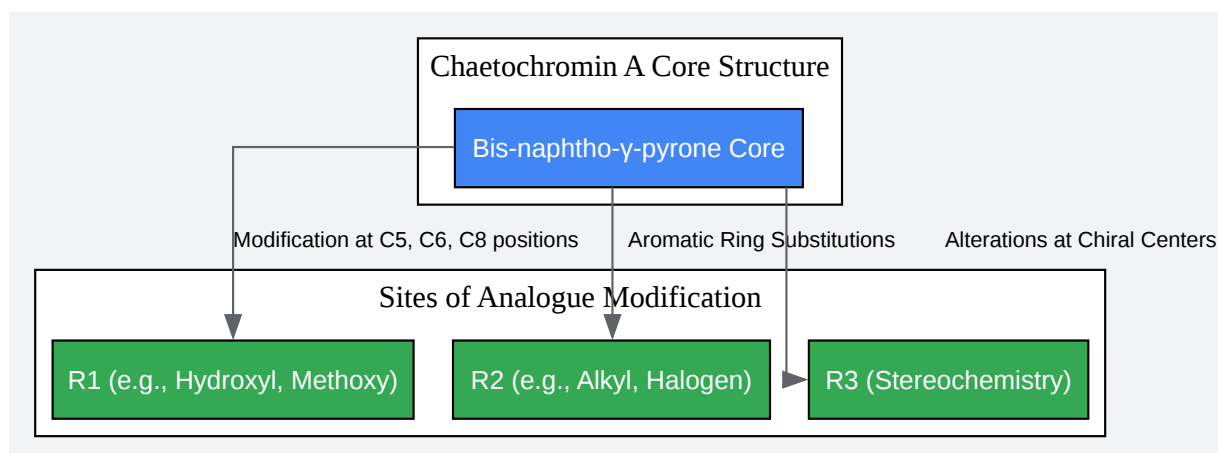
This method is used to qualitatively and semi-quantitatively assess the activation of downstream signaling proteins, Akt and ERK, following insulin receptor activation.

- Cell Culture and Treatment:
 - Cells (e.g., CHO-IR or C2C12 myotubes) are grown to near confluence and serum-starved overnight.
 - The cells are then treated with **Chaetochromin A** analogues or controls for a specified duration (e.g., 15 minutes).
- Protein Extraction and Quantification:

- The cells are lysed in a buffer containing protease and phosphatase inhibitors.
- The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Immunoblotting:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).
 - After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
 - The protein bands are visualized using a chemiluminescence detection system.
 - To ensure equal protein loading, the membranes are typically stripped and re-probed with antibodies against total Akt and total ERK.

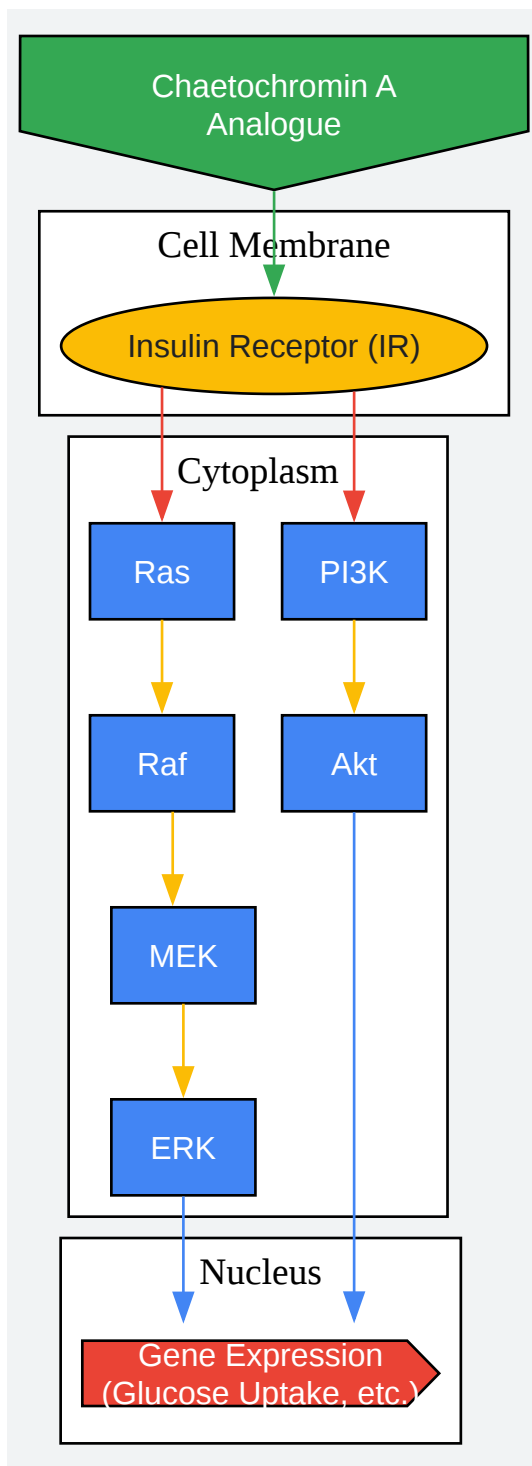
Visualizations

The following diagrams illustrate the core structure of **Chaetochromin A** and the key signaling pathway it modulates.



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Caption: Core scaffold of **Chaetochromin A** and key modification sites for analogues.

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Caption: Insulin receptor signaling pathway activated by **Chaetochromin A** analogues.

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References

- 1. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Chaetochromin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net/)]
- 4. Identification of a Molecular Activator for Insulin Receptor with Potent Anti-diabetic Effects - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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